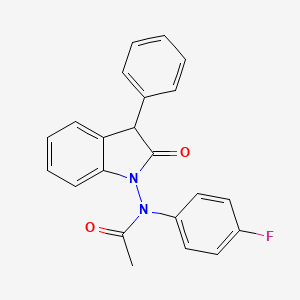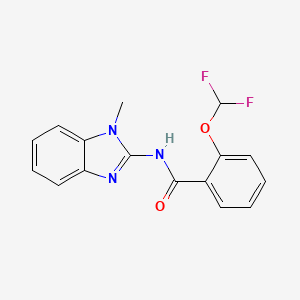![molecular formula C22H26N8OS2 B14929615 4-(2,4-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929615.png)
4-(2,4-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-DIMETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes might include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the pyrazole group via a condensation reaction.
- Attachment of the tetrahydrofuran moiety through an alkylation reaction.
- Final assembly of the compound by linking the various fragments under controlled conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
- Use of continuous flow reactors for certain steps to improve efficiency.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Automation of the synthesis process to ensure consistency and quality.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Functional groups on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Phenyl derivatives with different substituents.
科学研究应用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Possible use as a lead compound in the development of new pharmaceuticals, particularly for diseases where triazole and pyrazole derivatives have shown efficacy.
Industry
Applications in materials science, such as the development of new polymers or as a catalyst in certain chemical reactions.
作用机制
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The triazole ring might inhibit certain enzymes by binding to their active sites.
Receptor Binding: The pyrazole group could interact with specific receptors, modulating their activity.
Pathways Involved: The compound might affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- 4-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE
- 5-(1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOLE
- 4-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE
Uniqueness
The unique combination of functional groups in 4-(2,4-DIMETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE provides it with distinct chemical properties and potential biological activities that are not found in simpler analogs.
属性
分子式 |
C22H26N8OS2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
4-(2,4-dimethylphenyl)-3-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H26N8OS2/c1-14-6-7-18(15(2)11-14)30-19(23-25-21(30)32)13-33-22-26-24-20(17-8-9-28(3)27-17)29(22)12-16-5-4-10-31-16/h6-9,11,16H,4-5,10,12-13H2,1-3H3,(H,25,32) |
InChI 键 |
WQBJFTZBVMLSHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CSC3=NN=C(N3CC4CCCO4)C5=NN(C=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-7-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14929540.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B14929548.png)
![1-butyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14929553.png)
![Propyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14929564.png)

![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14929569.png)
![2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14929573.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14929580.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14929586.png)
![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14929592.png)

![Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxylate](/img/structure/B14929608.png)
![5-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14929620.png)
